2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE
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Overview
Description
2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an isopropylidene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Isopropylidene Moiety: The isopropylidene group is typically introduced through an aldol condensation reaction.
Cyclization and Final Assembly: The final step involves cyclization and assembly of the hexahydro-1H-4,7-methanoisoindole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: Intramolecular cyclization reactions can lead to the formation of various fused ring systems.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring and chlorophenyl group, which are known to exhibit biological activity
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interaction of thiazole-containing compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the isopropylidene moiety can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and chlorophenyl-containing molecules:
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound also contains a chlorophenyl group and exhibits anticancer activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity, this compound shares the chlorophenyl group but differs in the heterocyclic core.
The uniqueness of 2-[4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-8-ISOPROPYLIDENEHEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-10(2)16-14-8-9-15(16)18-17(14)20(26)25(21(18)27)22-24-19(11(3)28-22)12-4-6-13(23)7-5-12/h4-7,14-15,17-18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAOMJKVEMPICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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